2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Lipophilicity Drug-likeness Blood-brain barrier permeability

This 6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine features a sterically demanding 2-[(mesitylmethyl)sulfanyl] substituent that, based on class-level SAR, favors BChE over AChE selectivity. With a computed XLogP of 7.9, TPSA of 83.2 Ų, and a single H-bond donor, it sits squarely in the CNS-permeant physicochemical space, making it a superior high-logP probe for Alzheimer's and cholinergic dysfunction programs. Computational teams will value it as a steric boundary benchmark for docking and MD simulations of serine hydrolase binding pockets. Given discontinued commercial stock, securing custom synthesis of this reference compound is essential for SAR expansion and correlating lipophilicity with in vivo brain exposure.

Molecular Formula C28H39N3O2S
Molecular Weight 481.7
CAS No. 860789-49-7
Cat. No. B2449236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
CAS860789-49-7
Molecular FormulaC28H39N3O2S
Molecular Weight481.7
Structural Identifiers
SMILESCCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=C(C=C3C)C)C)OC)OC
InChIInChI=1S/C28H39N3O2S/c1-7-8-9-10-11-12-13-31-27(29)22-16-25(32-5)26(33-6)17-24(22)30-28(31)34-18-23-20(3)14-19(2)15-21(23)4/h14-17,29H,7-13,18H2,1-6H3
InChIKeyICPDAMGIZDSVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860789-49-7): Structural and Procurement Baseline


2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860789-49-7) belongs to the tricyclic quinazolinimine class, a scaffold investigated for cholinesterase inhibition [1]. The compound features a 6,7-dimethoxy-substituted quinazolinimine core, an N3-octyl chain, and a 2-[(mesitylmethyl)sulfanyl] substituent. With a molecular formula of C₂₈H₃₉N₃O₂S, a molecular weight of 481.7 g/mol, and a computed XLogP of 7.9, this compound is a lipophilic small molecule [2]. It is cataloged under PubChem CID 4254346 and was previously available from specialty chemical suppliers, though current commercial availability is limited .

Why In-Class Substitution of 2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine Is Not Advisable


Within the 6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine sub-series, the 2-sulfanyl substituent is the primary site of structural variation. Altering the 2-benzyl group—whether to a halogenated, nitro-substituted, or less sterically hindered benzyl moiety—modulates at least three pharmacologically relevant physicochemical properties: lipophilicity (XLogP), steric bulk proximal to the imine pharmacophore, and conformational flexibility (rotatable bond count) [1]. Class-level SAR from quinazolinimine cholinesterase inhibitors demonstrates that both the size and electronic nature of the 2-substituent measurably influence inhibitory potency and BChE/AChE selectivity [2]. These property differences preclude simple interchange without altering biological profile, even when in vitro activity data for the specific compound remains unpublished [3].

Quantitative Differentiation Evidence for 2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860789-49-7)


Enhanced Lipophilicity (XLogP = 7.9) of the Mesityl-Substituted Analog Versus Halogenated Benzyl Comparators

The target compound (CAS 860789-49-7), bearing a 2-[(mesitylmethyl)sulfanyl] group (2,4,6-trimethylbenzyl), exhibits a computed XLogP of 7.9, as reported in PubChem [1]. In comparison, the 2-[(2-fluorobenzyl)sulfanyl] analog (molecular formula C₂₅H₃₂FN₃O₂S, MW ~457.6) lacks the three methyl substituents and is predicted to have a lower XLogP (estimated ~6.5–7.0 based on additive fragment contributions) . The difference of approximately 0.9–1.4 log units corresponds to a roughly 8- to 25-fold higher octanol/water partition coefficient for the mesityl derivative. This property difference has been computed under standard XLogP3-AA methodology [1]. No comparative experimental logP or logD data are available for these specific compounds.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Steric Differentiation: Tri-ortho-Substituted Mesityl Group Versus Mono-Substituted or Unsubstituted Benzyl Analogs

The 2-[(mesitylmethyl)sulfanyl] substituent introduces two ortho-methyl groups flanking the benzylic methylene, creating substantial steric bulk near the quinazolinimine core. In contrast, analogs such as 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine bear a para-substituted benzyl group with zero ortho substituents, and 2-[(2-fluorobenzyl)sulfanyl] analog has only a single ortho-fluoro group . The difference in steric demand can be quantified using computed molar refractivity or Taft steric parameters (Es), though experimental values are unavailable. The larger steric profile of the mesityl group may restrict the conformational freedom of the 2-sulfanyl side chain compared to less hindered benzyl analogs. This steric differentiation is relevant because SAR studies on quinazolinimine cholinesterase inhibitors have shown that bulk at the 2-position modulates selectivity between BChE and AChE [1].

Steric hindrance Structure-activity relationships Binding pocket compatibility

Rotatable Bond Count and Conformational Flexibility: Target (12 Rotatable Bonds) Versus Shorter N3-Chain or Smaller 2-Substituent Analogs

The target compound contains 12 rotatable bonds—comprising the N3-octyl chain (7 rotatable bonds), the mesitylmethylsulfanyl linker (3 rotatable bonds), and two methoxy groups (2 rotatable bonds)—as computed by PubChem [1]. This represents higher conformational freedom compared to analogs with shorter N3-alkyl chains. For example, tricyclic quinazolinimines with N3-methyl or N3-butyl substituents have substantially fewer rotatable bonds (approximately 5–8). Among analogs sharing the same N3-octyl core, the mesityl derivative still differs from, e.g., 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860789-66-8), which has an estimated 11 rotatable bonds due to one fewer methyl group . Higher rotatable bond counts are associated with greater entropic penalties upon binding, which may reduce binding affinity unless compensated by favorable enthalpic interactions—a consideration critical for computational docking and binding free energy predictions.

Conformational flexibility Entropic penalty Ligand binding

Class-Level Evidence: Quinazolinimine Scaffold with N3-Octyl and Bulky 2-Sulfanyl Substitution Is Associated with BChE Selectivity

Although no direct IC₅₀ data exist for CAS 860789-49-7, published SAR studies on structurally related tricyclic quinazolinimines establish that compounds bearing a long N3-alkyl chain (≥6 carbons) and a bulky 2-substituent consistently exhibit selectivity toward butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. Specifically, Decker et al. (2006) reported that tricyclic quinazolinimines achieved moderate to strong BChE inhibition with selectivity ratios (IC₅₀ AChE / IC₅₀ BChE) ranging from approximately 10 to >100, compared to reference inhibitors galanthamine and rivastigmine [1]. A follow-up study by Chen, Tikhonova, and Decker (2011) demonstrated that increasing the alkylene spacer length in bivalent quinazolinimines enhanced BChE inhibitory activity to low nanomolar levels (IC₅₀ down to 5.7 nM), exceeding the potency of monomeric parent compounds by up to 1000-fold [2]. These class-level SAR trends are consistent with the structural features of the target compound (N3-octyl, bulky mesityl group), suggesting potential BChE-directed activity, though direct experimental confirmation is lacking [3].

Butyrylcholinesterase Enzyme selectivity Alzheimer's disease

Procurement Differentiation: Discontinued Status and Limited Commercial Availability Versus Available Analogs

According to the CymitQuimica product listing, CAS 860789-49-7 (Ref. 3D-KJB78949) is marked as 'Discontinued' across all available pack sizes (250 mg, 500 mg, 1 g, 5 g, 10 g) as of the most recent update . In contrast, closely related analogs such as 3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine (CAS 860610-65-7) are listed as available from AKSci (Cat. 6233CH, purity ≥95%) . Additionally, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS 860789-55-5) is listed with Key Organics Ltd. as a supplier . The discontinued status of the target compound represents a procurement risk factor that may necessitate custom synthesis, directly affecting project timelines and budgets compared to the ready availability of certain analogs.

Chemical procurement Compound sourcing Custom synthesis

Recommended Application Scenarios for 2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine Based on Available Evidence


Butyrylcholinesterase (BChE) Selectivity Screening in Neurodegenerative Disease Research

Based on class-level SAR evidence showing that quinazolinimines with long N3-alkyl chains and bulky 2-substituents exhibit BChE selectivity [1], CAS 860789-49-7 is a suitable candidate for inclusion in BChE-focused screening libraries. The mesityl group provides greater steric bulk at the 2-position compared to mono-halogenated or unsubstituted benzyl analogs, which may translate to enhanced BChE/AChE selectivity based on established SAR trends [2]. Researchers investigating Alzheimer's disease or other cholinergic dysfunctions should prioritize this compound over less hindered analogs when BChE-selective tool compounds are sought, but must confirm activity experimentally given the absence of published IC₅₀ data for this specific compound.

CNS Drug Discovery: High-Lipophilicity Chemical Probe

With a computed XLogP of 7.9—significantly higher than halogenated benzyl analogs (estimated ΔXLogP ≈ +0.9 to +1.4 log units) [1]—CAS 860789-49-7 is a strong candidate for CNS drug discovery programs requiring high passive membrane permeability. The elevated lipophilicity, combined with moderate TPSA (83.2 Ų) and a single hydrogen bond donor, places this compound in a physicochemical space associated with blood-brain barrier penetration [2]. Medicinal chemistry teams optimizing CNS-penetrant quinazolinimine leads should select this compound as a representative high-logP member of the series for correlating lipophilicity with in vivo brain exposure.

Computational Chemistry and Molecular Docking: Steric Probe for Binding Site Mapping

The mesityl group at the 2-position provides two ortho-methyl substituents that create a sterically demanding environment proximal to the quinazolinimine core [1]. This makes CAS 860789-49-7 a valuable computational probe for mapping steric tolerance within enzyme binding pockets, particularly in molecular docking and molecular dynamics simulations of BChE or related serine hydrolases [2]. The compound's 12 rotatable bonds also make it a useful test case for assessing conformational sampling adequacy in docking algorithms. Computational chemists should select this analog over less hindered variants to explore steric boundary conditions in binding site models.

Custom Synthesis Planning: Structural Benchmark for SAR Expansion

Given the discontinued commercial status of CAS 860789-49-7 [1], this compound serves as a structural benchmark for designing new, synthesizable analogs within the quinazolinimine series. The mesityl group represents the upper end of steric bulk at the 2-position among the 6,7-dimethoxy-3-octyl sub-series. Research groups planning SAR expansion studies should use the computed properties of this compound (XLogP = 7.9, 12 rotatable bonds, TPSA = 83.2 Ų) as reference values when designing novel analogs that retain the mesityl pharmacophore while improving synthetic accessibility or introducing additional functionality [2].

Quote Request

Request a Quote for 2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.